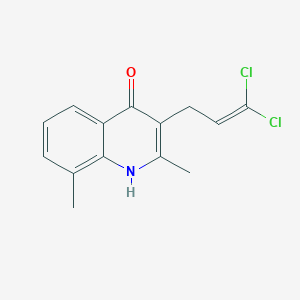

![molecular formula C17H23N3O4S B5625782 2-oxo-1-phenyl-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B5625782.png)

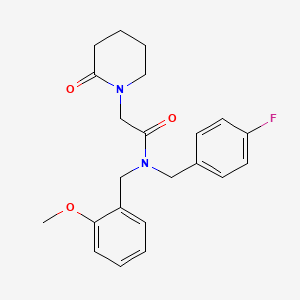

2-oxo-1-phenyl-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyrrolidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including structures similar to the compound , often involves multi-step synthetic routes. One approach might involve the reaction of pyrrolidine-based moieties with carboxylic acid derivatives or sulfonyl chlorides to introduce the sulfonyl group. An example is the water-mediated synthesis of pyrrolidine derivatives, where a three-component reaction involving malonamide, aldehyde, and malononitrile in water is used, showcasing the versatility of pyrrolidine in organic synthesis (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structure and conformation of pyrrolidine derivatives can be elucidated using techniques like X-ray diffraction and computational methods. For instance, studies on similar compounds have shown that these molecules can adopt different conformations depending on the substitution pattern and the nature of the substituents. The planarity of the pyrrolidine ring and its substituents plays a crucial role in the molecule's overall conformation and, consequently, its reactivity and interaction with biological targets (Banerjee et al., 2002).

Chemical Reactions and Properties

Pyrrolidine derivatives can undergo various chemical reactions, including acylations, Michael additions, and ring transformations, which are pivotal in modifying the structure for enhanced biological activity or for the synthesis of complex molecules. The presence of the sulfonyl group and the carboxamide moiety in the compound can significantly influence its reactivity, allowing for selective modifications at these sites (Ito et al., 1984).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in medicinal chemistry. The introduction of sulfonyl and carboxamide groups can affect these properties by altering the molecule's polarity and hydrogen bonding capability. X-ray powder diffraction data can provide insights into the crystalline structure, which is essential for understanding the compound's stability and formulation (Wang et al., 2017).

Chemical Properties Analysis

The chemical properties of the compound, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, are influenced by its functional groups. The sulfonyl group, for instance, can enhance the acidity of adjacent hydrogens, while the carboxamide moiety may participate in hydrogen bonding, affecting the compound's interaction with biological molecules and its overall reactivity (Gazizov et al., 2015).

properties

IUPAC Name |

2-oxo-1-phenyl-N-(2-pyrrolidin-1-ylsulfonylethyl)pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4S/c21-16(18-9-13-25(23,24)19-10-4-5-11-19)15-8-12-20(17(15)22)14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVXMZOYZLSKBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)CCNC(=O)C2CCN(C2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-1-phenyl-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyrrolidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5625724.png)

![(3R*,4S*)-1-{[methyl(phenyl)amino]acetyl}-4-propylpyrrolidin-3-amine](/img/structure/B5625736.png)

![methyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5625737.png)

![[methyl(2-pyrrolidin-1-ylethyl)amino][4-(methylthio)phenyl]acetic acid](/img/structure/B5625751.png)

![1-(4-chlorobenzyl)-N-[2-(1-hydroxycyclopentyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5625781.png)

![N-{[8-(2-methylthieno[3,2-d]pyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]dec-2-yl]methyl}acetamide](/img/structure/B5625793.png)

![2-(pyridin-2-ylmethyl)-9-(3-pyridin-3-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5625796.png)

![2-(3-methylbutyl)-8-[3-(methylthio)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5625803.png)